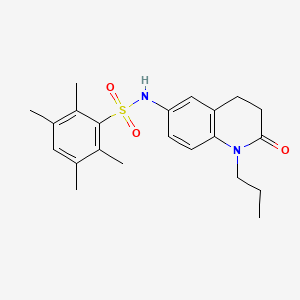

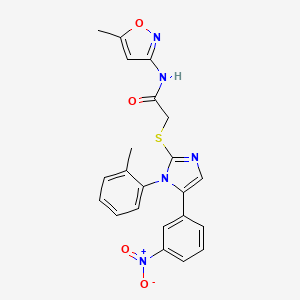

![molecular formula C21H20N4O6S B2367846 ethyl 3-carbamoyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-80-4](/img/structure/B2367846.png)

ethyl 3-carbamoyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives have been studied for their potential as inhibitors of acetylcholinesterase , an enzyme that plays a key role in Alzheimer’s disease .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids were synthesized and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities . Another example is the synthesis of novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid by cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid .Molecular Structure Analysis

The structure of similar compounds has been confirmed by various methods of analysis such as HNMR, CNMR, and FT-IR . In addition, molecular modeling studies have been performed to identify the possible interactions between neprilysin and synthesized compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For instance, the synthesis of a related compound involved desoxy-chlorination of 4-methyl-N-phenyl-N0-(triisopropylsilyl)benzenesulfonimidamide and subsequent reaction with 2-(2-hydroxyethyl)isoindoline-1,3-dione .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as 1H NMR . For instance, the 1H NMR of related compounds showed a singlet at δ ppm 3.74 corresponding to the three protons of the OCH3 group present in the compounds .Aplicaciones Científicas De Investigación

Synthesis and Derivative Studies

Synthesis of Pyrido[4′,3′4,5]Thieno[2,3-d]pyrimidines and Related Fused Thiazolo Derivatives

: A study conducted by Ahmed (2003) discusses the synthesis of various compounds related to the ethyl 3-carbamoyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate family. This includes the synthesis of ethyl 3-(substituted)-4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno-[2,3-d]pyrimidine-7-carboxylates (Ahmed, 2003).

Phosphine-Catalyzed Synthesis : Zhu, Lan, and Kwon (2003) explored a phosphine-catalyzed [4 + 2] annulation process, involving compounds structurally similar to this compound. This process yielded ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu et al., 2003).

Synthesis of Selenolo[2,3-b]pyridine Derivatives : Zaki et al. (2017) synthesized ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, which relates to the chemical structure of interest. This study focused on the antioxidant activities of these synthesized compounds (Zaki et al., 2017).

Cyclization and Synthesis of Thieno[3,4-d]pyrimidines : Ryndina et al. (2002) studied the reactions of ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate, which is closely related to the compound , with 1,3-dicarbonyl compounds, leading to the formation of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates (Ryndina et al., 2002).

Antitumor Activity of Thienopyridine Derivatives : Kadah (2016) explored the synthesis of new thienopyridine and pyridothienopyrimidine derivatives, which have structural similarities with the compound . This research included an evaluation of their antitumor activity (Kadah, 2016).

Synthesis and Photophysical Properties : Ershov et al. (2019) conducted a study on the synthesis of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, closely related to the chemical compound of interest. This study examined the spectral-fluorescent properties of these compounds (Ershov et al., 2019).

Mecanismo De Acción

Mode of Action

Compounds with similar structures, such as n-isoindoline-1,3-diones, have been shown to exhibit diverse chemical reactivity . This suggests that the compound may interact with its targets in a variety of ways, leading to different biochemical changes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ethyl 3-carbamoyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate . .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is believed that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

ethyl 3-carbamoyl-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O6S/c1-2-31-21(30)24-8-7-13-14(9-24)32-18(16(13)17(22)27)23-15(26)10-25-19(28)11-5-3-4-6-12(11)20(25)29/h3-6H,2,7-10H2,1H3,(H2,22,27)(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLMUEDBQHHSER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

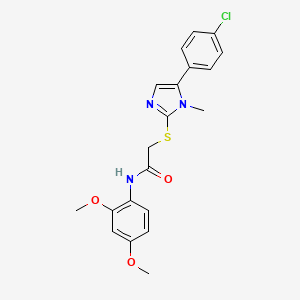

![2-(2,4-dichlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2367766.png)

![[5-Acetamido-3,4-diacetyloxy-6-[(5-methyl-1,3-benzoxazol-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B2367768.png)

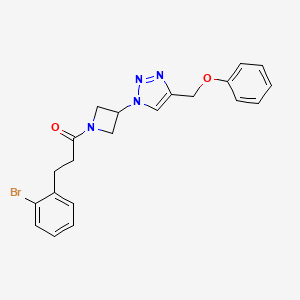

![6-(3-Bromophenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2367769.png)

![Methyl 2-[(4-chlorophenyl)methylsulfanyl]acetate](/img/structure/B2367774.png)

![1-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2367775.png)

![[4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2367780.png)